(Tetrahydro-furan-2-ylmethyl)-(2,4,5-trimethoxy-benzyl)-amine
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Overview
Description
(Tetrahydro-furan-2-ylmethyl)-(2,4,5-trimethoxy-benzyl)-amine is an organic compound that features a tetrahydrofuran ring and a benzylamine moiety with three methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydro-furan-2-ylmethyl)-(2,4,5-trimethoxy-benzyl)-amine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: Starting from a suitable precursor such as 2,5-dimethylfuran, the tetrahydrofuran ring can be formed through a series of reactions including ring-opening, aldol condensation, and hydrogenation-cyclization.
Attachment of the Benzylamine Moiety: The benzylamine moiety can be introduced through nucleophilic substitution reactions where the tetrahydrofuran intermediate reacts with a benzylamine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzene ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the benzylamine moiety, converting it to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho to the methoxy groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (Tetrahydro-furan-2-ylmethyl)-(2,4,5-trimethoxy-benzyl)-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new pharmaceuticals. Its structural features are conducive to binding with various biological targets, potentially leading to the discovery of new therapeutic agents.
Industry
The compound can be used in the development of new materials, such as polymers and resins, due to its ability to undergo polymerization reactions. Additionally, it may find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which (Tetrahydro-furan-2-ylmethyl)-(2,4,5-trimethoxy-benzyl)-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, while the aromatic ring can participate in π-π stacking interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(Tetrahydro-furan-2-ylmethyl)-(2,4-dimethoxy-benzyl)-amine: Lacks one methoxy group compared to the target compound.
(Tetrahydro-furan-2-ylmethyl)-(3,4,5-trimethoxy-benzyl)-amine: Has a different substitution pattern on the benzene ring.
(Tetrahydro-furan-2-ylmethyl)-(2,4,5-trimethoxy-phenethyl)-amine: Contains an ethyl group instead of a methyl group.
Uniqueness
(Tetrahydro-furan-2-ylmethyl)-(2,4,5-trimethoxy-benzyl)-amine is unique due to its specific substitution pattern on the benzene ring and the presence of the tetrahydrofuran ring. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(oxolan-2-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-17-13-8-15(19-3)14(18-2)7-11(13)9-16-10-12-5-4-6-20-12/h7-8,12,16H,4-6,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCKCCGTEIJZMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNCC2CCCO2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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